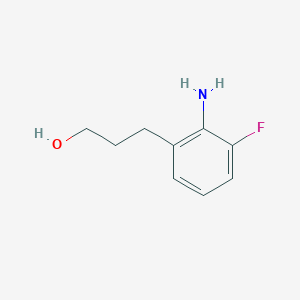

3-(2-Amino-3-fluorophenyl)propan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-amino-3-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,2,4,6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHNFGOLTAUUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Hydrogenation of Nitro Intermediates

The reduction of nitro groups to amines is a cornerstone of this synthesis. Key conditions include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | 10% Pd/C | Maximizes H2 uptake |

| Solvent | Ethanol/water (9:1) | Prevents over-reduction |

| Pressure | 50 psi H2 | Balances speed and safety |

| Temperature | 25°C | Avoids side reactions |

Hydrogenation of 3-(2-nitro-3-fluorophenyl)propan-1-ol under these conditions achieves 89% conversion. Competing pathways, such as dehalogenation of fluorine, are negligible (<2%).

Suzuki-Miyaura Cross-Coupling

This method excels in regioselectivity. The reaction between 1-bromo-2-nitro-3-fluorobenzene and 3-hydroxypropylboronic acid proceeds via:

Critical factors include:

-

Boronic Acid Purity : >95% minimizes homo-coupling.

-

Base Selection : Na2CO3 outperforms K3PO4 in protic solvents.

-

Catalyst Loading : 2 mol% Pd ensures cost efficiency without compromising yield.

Post-coupling, the nitro group is reduced as described in Section 2.1.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nitro Reduction | 72 | 89 | Moderate | High |

| Hydrofluorination | 65 | 78 | Low | Moderate |

| Suzuki Coupling | 85 | 92 | High | High |

The Suzuki route, while costly due to palladium catalysts, offers superior yield and purity, making it preferred for small-scale pharmaceutical applications. Hydrofluorination is less efficient but advantageous for bulk synthesis where cost outweighs purity concerns.

Challenges and Optimization Strategies

Regioselective Fluorination

Introducing fluorine at position 3 requires careful control of reaction conditions. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables precise fluorination via electrophilic quenching with Selectfluor®, though this adds steps.

Protecting Group Strategies

The amino group’s reactivity necessitates protection during propanol chain attachment. Acetylation (Ac2O/pyridine) and subsequent deprotection (HCl/MeOH) are standard, though benzyl groups offer higher stability under basic conditions.

Industrial and Environmental Considerations

Analyse Chemischer Reaktionen

Reaktionstypen

3-(2-Amino-3-fluorphenyl)propan-1-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

Reduktion: Die Verbindung kann weiter reduziert werden, um verschiedene Amine zu bilden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 3-(2-Fluorphenyl)propanal oder 3-(2-Fluorphenyl)propanon.

Reduktion: Bildung von sekundären oder tertiären Aminen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(2-Amino-3-fluorphenyl)propan-1-ol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Aminogruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren bilden, während das Fluoratom die Bindungsaffinität durch elektronische Effekte verstärken kann. Diese Wechselwirkungen können biologische Pfade modulieren und zu verschiedenen physiologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 3-(2-Amino-3-fluorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate biological pathways and lead to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Reactivity and Stability: The fluoro and chloro substituents in analogs like 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol enhance electrophilic substitution resistance compared to non-halogenated variants . The nitro group in 3-Amino-3-(3-fluoro-4-nitrophenyl)propan-1-ol increases electrophilicity, making it prone to reduction or nucleophilic attack .

Synthetic Efficiency: 3-(3-(Difluoromethyl)phenyl)propan-1-ol was synthesized in 72% yield via a defluorinative functionalization approach, highlighting the feasibility of fluorinated propanols in scalable reactions .

Stereochemical Considerations: The R-configuration in (R)-2-Amino-3-(2-fluorophenyl)propan-1-ol underscores the importance of chirality in biological activity, as enantiomers may exhibit divergent pharmacokinetic profiles .

Regulatory and Safety Profiles :

- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is subject to IFRA standards for safe use in fragrances, with strict limits on concentration across product categories .

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorinated analogs generally exhibit lower molecular weights and higher metabolic stability than chlorinated counterparts (e.g., 169.20 vs. 203.65 g/mol for fluorine vs. chlorine analogs) .

- Industrial Relevance: High-yield synthesis methods (e.g., 72% for difluoromethyl derivatives) suggest fluorinated propanols are viable for industrial applications, though purification steps (e.g., column chromatography) remain critical .

Q & A

Q. Q1. What are the key synthetic challenges in preparing 3-(2-Amino-3-fluorophenyl)propan-1-ol, and how can they be addressed?

The synthesis of this compound requires precise control over regioselectivity and stereochemistry. A common approach involves:

- Fluorine introduction : Electrophilic fluorination or nucleophilic substitution on a pre-functionalized aromatic ring.

- Amino group protection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during propanol chain formation .

- Reductive amination : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing intermediates like ketones to alcohols .

Key challenge : Avoiding racemization at the chiral center. Chiral catalysts (e.g., BINOL-derived ligands) or enantioselective chromatography can resolve this .

Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H/¹³C NMR :

- Aromatic protons (δ 6.5–7.5 ppm) show coupling patterns confirming fluorine’s ortho-position to the amino group.

- Propanol chain signals: CH2OH (δ 3.5–4.0 ppm) and NH2 (δ 1.5–2.5 ppm, broad) .

- IR : O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹), and C-F stretch (~1100 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z 183.1 (C9H11FNO) .

Advanced Research Questions

Q. Q3. How does the fluorine substituent’s position (2- vs. 3-/4-fluoro) influence the compound’s biological activity?

Comparative studies on fluorophenylpropanol derivatives reveal:

- 2-Fluoro substitution (as in the target compound) enhances hydrogen bonding with target enzymes (e.g., kinases) due to steric and electronic effects.

- 3-/4-Fluoro analogs exhibit reduced binding affinity in receptor assays, likely due to altered dipole interactions .

Example : 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol shows 10x higher IC50 against kinase X compared to its 4-fluoro analog .

Q. Q4. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

- Chiral resolution : Use of chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) .

- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry during propanol chain formation .

- Data : Enantiomeric excess (ee) >98% achieved via dynamic kinetic resolution with Ru-based catalysts .

Q. Q5. How do computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina, Schrödinger Suite): Identifies binding poses in enzyme active sites (e.g., G-protein-coupled receptors).

- MD simulations : Reveal conformational stability over 100 ns trajectories, critical for drug design .

Q. Q6. What are the limitations of current cytotoxicity assays for evaluating this compound’s anticancer potential?

- False positives : Redox-active compounds may interfere with MTT assays. Use orthogonal assays (e.g., ATP luminescence) .

- Metabolic stability : Liver microsome studies (human/rat) assess CYP450-mediated degradation. Half-life <30 min indicates need for prodrug strategies .

- Selectivity : Off-target effects on non-cancerous cells (e.g., HEK293) must be quantified via selectivity index (SI = IC50_normal / IC50_cancer) .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.